1-(4-butoxybenzyl)-2-ethylpiperidine
Description
1-(4-Butoxybenzyl)-2-ethylpiperidine is a piperidine derivative featuring a 2-ethyl substituent on the piperidine ring and a 4-butoxybenzyl group attached to the nitrogen atom. Piperidine derivatives are widely studied for their diverse pharmacological and industrial applications, ranging from agrochemicals to central nervous system modulators.
Properties
IUPAC Name |
1-[(4-butoxyphenyl)methyl]-2-ethylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO/c1-3-5-14-20-18-11-9-16(10-12-18)15-19-13-7-6-8-17(19)4-2/h9-12,17H,3-8,13-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBORCGVRBOEIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CN2CCCCC2CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
a) Butonitazene (2-(2-(4-Butoxybenzyl)-5-nitro-1H-benzo[d]imidazol-1-yl)ethyl) Derivatives
- Structural Similarity : Butonitazene shares the 4-butoxybenzyl group but incorporates a nitro-substituted benzimidazole ring instead of the 2-ethylpiperidine moiety .
- Key Difference : The benzimidazole core in Butonitazene confers distinct pharmacological properties, contrasting with the simpler piperidine scaffold of 1-(4-butoxybenzyl)-2-ethylpiperidine.
b) TRH 1-27 (1-(2-Ethylpiperidin-1-yl)prop-2-en-1-one)
- Structural Features: Retains the 2-ethylpiperidine backbone but replaces the 4-butoxybenzyl group with a propenone (α,β-unsaturated ketone) substituent .
- Synthetic Route : Synthesized via acylation of 2-ethylpiperidine, yielding 72% after silica gel chromatography .
- Application: Used in chemoproteomics for anti-cancer covalent ligand discovery, highlighting the role of electrophilic warheads (e.g., propenone) in target engagement .
c) 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-ethylpiperidine
- Substituent Variation : Features a chlorothiazolemethyl group instead of 4-butoxybenzyl, demonstrating modularity in piperidine-based compound design .
- Commercial Status : Discontinued by suppliers, suggesting challenges in synthesis, stability, or demand .
Physicochemical Properties
| Compound | Boiling Point (°C) | Purity | Key Substituent | Reference |
|---|---|---|---|---|
| 2-Ethylpiperidine (Parent) | 143 | ≥98.0% | None | |
| TRH 1-27 | N/A | 72% yield | Propenone | |
| Butonitazene | N/A | N/A | 4-Butoxybenzyl + Benzimidazole |
- Thermodynamic Data : For 2-ethylpiperidine, vapor pressure ranges from 60.29 kPa at 397.51 K to 202.65 kPa at 444.60 K . Similar data for 1-(4-butoxybenzyl)-2-ethylpiperidine is unavailable, highlighting a research gap.
Regulatory and Application Landscape
- Industrial Applications: Piperidine derivatives like 1-amino-2-ethylpiperidine are used in herbicide synthesis, indicating divergent applications compared to regulated analogs .
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